molecular formula C21H36O5 B023415 Misoprostol acid CAS No. 112137-89-0

Misoprostol acid

Cat. No.: B023415
CAS No.: 112137-89-0
M. Wt: 368.5 g/mol
InChI Key: CNWGPXZGIIOYDL-MKYGPDKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Misoprostol acid primarily targets prostaglandin E1 receptors located on parietal cells in the stomach and on the uterus and cervix . The role of these receptors is crucial in regulating gastric acid secretion, uterine contractions, and cervical tone .

Mode of Action

This compound interacts with its targets by stimulating prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . In the uterus and cervix, it increases the strength and frequency of contractions and decreases cervical tone . This dual action makes this compound effective in reducing the risk of NSAID-induced gastric ulcers and managing miscarriages .

Biochemical Pathways

This compound affects several biochemical pathways. In the stomach, it inhibits the secretion of gastric acid by G-protein coupled receptor-mediated inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP levels and decreased proton pump activity at the apical surface of the parietal cell . This action inhibits gastric acid secretion secondary to stimulation from food, alcohol, NSAIDs, histamine, caffeine, etc .

In the uterus, this compound stimulates the production of interleukin-8, an inflammatory cytokine that promotes the influx of neutrophils and induces remodeling of the cervical extracellular matrix . It also induces functional progesterone withdrawal .

Pharmacokinetics

This compound is extensively absorbed and metabolized in the liver to misoprostic acid . The peak concentration is achieved about 30 minutes after sublingual and oral administration, whereas following vaginal administration, it takes 75 minutes . The elimination half-life of this compound is 20 to 40 minutes . Approximately 80% of the dose is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In the stomach, it reduces gastric acid secretion, increases mucus and bicarbonate secretion, and thickens the mucosal bilayer, allowing the mucosa to generate new cells . In the uterus, it increases the strength and frequency of contractions, leading to the expulsion of the fetus during miscarriage or abortion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food decreases the incidence of diarrhea, a common side effect of misoprostol . Furthermore, the route of administration can significantly impact the absorption and effectiveness of this compound. For example, it is absorbed best when administered vaginally .

Biochemical Analysis

Biochemical Properties

Misoprostol acid interacts with various enzymes and proteins in the body. It stimulates prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion . This interaction also increases mucus and bicarbonate secretion, along with thickening of the mucosal bilayer, allowing the mucosa to generate new cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the stomach, it reduces gastric acid secretion, which can help prevent gastric ulcers . In the uterus and cervix, this compound can increase the strength and frequency of contractions and decrease cervical tone .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach . This interaction leads to a reduction in gastric acid secretion and an increase in mucus and bicarbonate secretion .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, sublingual misoprostol achieved the highest serum peak concentration of this compound, which was significantly higher than those in other groups .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in dogs, a dose of 2-5 μg/kg orally every 8-12 hours is used for protection against NSAID-induced gastric ulceration . Higher doses can lead to side effects such as diarrhea, abdominal pain, nausea, and vomiting .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly converted by de-esterification to its free acid, which possesses significant desired pharmacological activity . Further metabolic conversion occurs over time via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to the prostaglandin F analogs .

Transport and Distribution

This compound is extensively absorbed and undergoes rapid de-esterification to its free acid, which is responsible for its clinical activity

Subcellular Localization

Given its role in stimulating prostaglandin E1 receptors on parietal cells in the stomach , it is likely that it localizes to these cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Misoprostol acid is synthesized through the de-esterification of misoprostol. The process involves the hydrolysis of the ester bond in misoprostol, resulting in the formation of this compound . The reaction conditions typically include the use of an acidic or basic catalyst to facilitate the hydrolysis process.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to achieve efficient conversion of misoprostol to this compound .

Chemical Reactions Analysis

Types of Reactions

Misoprostol acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various prostaglandin analogs, which have different pharmacological properties and applications .

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWGPXZGIIOYDL-MKYGPDKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347869
Record name Misoprostol acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66792-31-2, 112137-89-0
Record name Misoprostol acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066792312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misoprostol acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112137-89-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MISOPROSTOL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Z0SU967A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Misoprostol acid
Reactant of Route 2
Reactant of Route 2
Misoprostol acid
Reactant of Route 3
Reactant of Route 3
Misoprostol acid
Reactant of Route 4
Misoprostol acid
Reactant of Route 5
Misoprostol acid
Reactant of Route 6
Misoprostol acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.